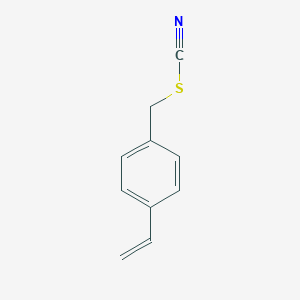

4-Vinylbenzyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFURVYAONQPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570168 | |

| Record name | (4-Ethenylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148797-87-9 | |

| Record name | (4-Ethenylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Vinylbenzyl Derivatives in Polymer Science and Materials Engineering

Vinylbenzyl derivatives are a cornerstone in the development of functional polymers, with 4-vinylbenzyl chloride (VBC) being a prominent example. ukm.myunivook.com These monomers are prized for their ability to act as a bridge between the world of robust polystyrene-type materials and a vast array of chemical functionalities.

The primary importance of vinylbenzyl compounds lies in their dual chemical nature. The vinyl group (CH₂=CH-) provides a reactive site for polymerization, readily participating in various polymerization techniques, including free-radical polymerization. ukm.my This allows for the creation of a stable polymer backbone. Simultaneously, the benzyl (B1604629) group, typically substituted with a reactive species like a chloride or thiocyanate (B1210189), offers a site for a multitude of post-polymerization modification reactions. beilstein-journals.org

This bifunctionality is the key to producing a wide range of specialty polymers. For instance, polymers derived from VBC are crucial intermediates in the synthesis of ion-exchange resins, essential materials for water purification and chemical separation processes. ukm.myunivook.com By copolymerizing vinylbenzyl monomers with other monomers like styrene (B11656), researchers can fine-tune the properties of the resulting material, leading to the creation of advanced coatings, adhesives, and photoresist polymers. univook.comgoogle.com Furthermore, these derivatives are instrumental in designing solid-supported catalysts and have been explored for various biomedical applications, including the development of new drug delivery systems. univook.comnih.gov The polymerization of VBC is a safer alternative to the post-polymerization chloromethylation of polystyrene, a process that involves highly toxic reagents. ukm.my

Historical Context of Thiocyanate Chemistry in Organic Synthesis

The history of thiocyanate (B1210189) chemistry dates back to 1809, with the first isolation of the thiocyanate anion (SCN⁻). acs.org Recognized as a prototypical pseudohalide, an anion that shares similarities with halides in its chemical reactions, the thiocyanate group has since become an invaluable tool in organic synthesis. acs.org

Organic thiocyanates (R-SCN) are highly valued as synthetic intermediates because they provide access to a diverse array of sulfur-containing compounds. wiley.com Historically, the most common methods for their synthesis involved the reaction of alkyl halides with alkali thiocyanates or the Sandmeyer-type reaction of diazotized primary aromatic amines with metal thiocyanates. wiley.com

A persistent theme and challenge in thiocyanate chemistry is the ambident nature of the SCN⁻ ion. It possesses two nucleophilic sites (sulfur and nitrogen), which can lead to the competing formation of both thiocyanates (R-S-C≡N) and their isomers, isothiocyanates (R-N=C=S). Controlling the chemoselectivity of this reaction has been a long-standing issue for synthetic chemists. chemrxiv.org Over the decades, significant progress has been made, moving from traditional methods that often used environmentally detrimental metal thiocyanates to modern, greener protocols that offer greater control and efficiency. wiley.comresearchgate.net These advancements have solidified the role of thiocyanates as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemrevlett.com

Structural Features and Chemical Versatility of the 4 Vinylbenzyl Thiocyanate Moiety

4-Vinylbenzyl thiocyanate (B1210189) (VBT) is a molecule ingeniously designed for chemical versatility. Its structure comprises a styrene (B11656) core functionalized with a thiocyanate group via a methylene (B1212753) bridge at the para position. This arrangement provides two distinct reactive sites: the vinyl group, which is amenable to polymerization, and the benzyl (B1604629) thiocyanate group, which can undergo a variety of chemical transformations. researchgate.netunileoben.ac.at

The most significant and widely exploited feature of VBT is the photo-isomerization of its thiocyanate (-SCN) group into a highly reactive isothiocyanate (-NCS) group upon exposure to deep UV irradiation (e.g., at wavelengths of 254 nm). kunststofftechnik.atacs.orgresearchgate.netresearchgate.net This clean and efficient photoreaction fundamentally alters the chemical reactivity of the molecule and the polymers derived from it.

This photo-induced transformation can be tracked by FT-IR spectroscopy, where the characteristic sharp signal of the SCN group (around 2150 cm⁻¹) diminishes, while broad bands corresponding to the NCS group appear. acs.org The newly formed isothiocyanate is a powerful electrophile that readily reacts with nucleophiles, most notably primary amines, to form stable thiourea (B124793) linkages. kunststofftechnik.at

This dual reactivity—polymerization through the vinyl group and photo-activated modification through the thiocyanate group—makes VBT and its copolymers exceptionally useful for advanced applications:

Surface Functionalization: Copolymers of VBT and styrene can be spin-coated onto a substrate. Upon patterned UV irradiation, specific areas of the surface become reactive (NCS-functionalized). These activated areas can then be used to selectively immobilize molecules containing amine groups, such as nanoparticles or biomolecules. kunststofftechnik.at

Photolithography and Grating Fabrication: The photoisomerization from SCN to NCS induces a significant change in the refractive index of the polymer film. researchgate.netspiedigitallibrary.org This property allows for the direct writing of refractive index gratings into the material using interference lithography. researchgate.netacs.org Subsequent treatment with gaseous amines can convert these into surface relief gratings, which are valuable components for creating organic distributed feedback (DFB) lasers. acs.orgaip.org

Biochip and Biosensor Development: The high reactivity of the photogenerated isothiocyanate groups towards the amine functionalities present in proteins and modified oligonucleotides makes VBT-based copolymers excellent materials for creating biochips. acs.orgacs.org This photochemical approach allows for the covalent attachment of biomolecules onto a solid support with high spatial control, leading to surfaces with high immobilization capacity and excellent signal-to-noise ratios. acs.orgacs.org

The table below summarizes key research findings related to the application of this unique photoreactivity.

| Research Application | Polymer System | Activation Method | Subsequent Reaction | Outcome/Significance |

| Surface Patterning | Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | UV Irradiation (254 nm) | Reaction with aminofunctionalized silica (B1680970) nanoparticles | Selective immobilization of nanoparticles on irradiated areas. kunststofftechnik.at |

| Optical Gratings for Lasers | PST-co-VBT | Laser Interference Lithography (266 nm) | Reaction with gaseous amines | Formation of refractive index and surface relief gratings for DFB lasers. researchgate.netacs.org |

| Biochip Fabrication | PST-co-VBT | UV Irradiation (254 nm, 450 mJ/cm²) | Reaction with NH₂-terminated oligonucleotides and proteins | High-capacity, patterned immobilization of biomolecules for biosensor applications. acs.orgacs.org |

| Tunable Rubber Lasers | Poly(butadiene-co-4-vinylbenzyl thiocyanate) | UV Interference Lithography | Blending with a laser dye | Creation of a stretchable, photopatternable elastomer for continuously tunable lasers. joanneum.atjoanneum.at |

Synthetic Pathways and Derivatives of 4-Vinylbenzyl Thiocyanate

The synthesis of this compound and its related derivatives is a cornerstone for the development of specialized polymers and functional materials. These methodologies primarily revolve around the versatile precursor, 4-vinylbenzyl chloride (VBC), a bifunctional molecule featuring both a polymerizable vinyl group and a reactive benzylic chloride. univook.com The inherent reactivity of the chloromethyl group allows for a wide array of nucleophilic substitution reactions, enabling the introduction of various functionalities, including the thiocyanate group. researchgate.netgoogle.com

Advanced Reactivity Studies of 4 Vinylbenzyl Thiocyanate and Its Polymer Analogues

Photoinduced Isomerization of Thiocyanate (B1210189) (SCN) to Isothiocyanate (NCS) Groups

A key characteristic of 4-vinylbenzyl thiocyanate and its polymers, such as poly(this compound) (PVBT) and copolymers like poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), is the ability of the thiocyanate (SCN) group to undergo photoisomerization to the highly reactive isothiocyanate (NCS) group upon exposure to UV radiation. researchgate.netresearchgate.netkunststofftechnik.at

Mechanistic Investigations of Photoisomerization

The photoisomerization of the benzyl (B1604629) thiocyanate group to the benzyl isothiocyanate group is initiated by UV light, typically at a wavelength of 254 nm. researchgate.netresearchgate.net This transformation is a primary photoreaction that leads to a significant change in the chemical reactivity of the polymer. researchgate.netkunststofftechnik.at The process involves the rearrangement of the SCN group to the NCS group, which can be monitored using FT-IR spectroscopy. researchgate.net While the thiocyanate is almost entirely consumed during illumination, the formation of isothiocyanate is not always quantitative. researchgate.net For instance, in studies with a bifunctional silane (B1218182) containing the benzyl thiocyanate group, only 25-30% of the consumed thiocyanate was converted to isothiocyanate. researchgate.net This photoinduced isomerization is a key step that enables subsequent chemical modifications. researchgate.netresearchgate.net

Irreversibility and Quantum Efficiency of Photoreactions

The photoisomerization of thiocyanate to isothiocyanate is an irreversible process. researchgate.net This permanence is crucial for applications where stable surface modifications are desired. The quantum yield of this photoreaction, which is a measure of the efficiency of the photochemical process, has been a subject of investigation. While specific quantum yield values for this compound were not detailed in the provided search results, related studies on other organic thiocyanates suggest that photoinduced radical chain processes can have high quantum yields. nih.govresearchgate.net For example, the photocascade chemoselective control of ambident thio(seleno)cyanates with alkenes showed high quantum yields for both aromatic and aliphatic alkenes, validating a radical chain pathway as a major contributor. nih.gov

Post-Polymerization Modification Reactions

The isothiocyanate groups generated through photoisomerization are highly reactive and serve as anchor points for a variety of post-polymerization modification reactions. This allows for the covalent attachment of other molecules, leading to functionalized polymer surfaces.

Amine Reactivity with Photoactivated Isothiocyanate Moieties

The isothiocyanate group exhibits high reactivity towards primary amines. acs.orgthermofisher.com This reaction is a nucleophilic addition of the amine to the carbon of the isothiocyanate group. mdpi.com The reaction is efficient and can be performed under relatively mild conditions. rsc.org The reactivity of amines is dependent on their class (aliphatic vs. aromatic) and basicity, with aliphatic amines being moderately basic and reactive with isothiocyanates. thermofisher.com The pH of the reaction medium also plays a significant role, with a pH of 8.5 to 9.5 being optimal for modifying lysine (B10760008) residues in proteins. thermofisher.com In the context of polymer films, this reaction has been successfully carried out using gaseous amines such as ammonia, propylamine (B44156), ethylenediamine, and hydrazine, allowing for modification without compromising the film quality. researchgate.net This high reactivity with amines is the basis for the immobilization of aminofunctionalized molecules, including biomolecules like DNA and proteins. kunststofftechnik.atacs.org

Formation of Thiourea (B124793) Derivatives

The reaction between an isothiocyanate and a primary amine results in the formation of a stable thiourea linkage. mdpi.commdpi.comresearchgate.net This reaction is a well-established method for synthesizing thiourea derivatives. mdpi.comresearchgate.net The formation of thiourea derivatives on the surface of photoactivated polymers has been demonstrated in several studies. researchgate.netresearchgate.net For example, treatment of irradiated poly(this compound) films with gaseous propylamine selectively transforms the isothiocyanate groups into the corresponding thiourea derivatives. researchgate.net This process is often used to pattern thin polymer films for various applications. researchgate.netresearchgate.net The synthesis of thiourea derivatives can be achieved with high yields and allows for great structural diversity. mdpi.com

Photocrosslinking Phenomena in Thiocyanate-Containing Polymers

In addition to isomerization, UV irradiation of thiocyanate-containing polymers can also induce photocrosslinking. acs.orgkpi.ua This process involves the formation of covalent bonds between polymer chains, leading to the formation of a network structure. Photocrosslinking can be quenched by the presence of thiocyanate ions. acs.org In some systems, the photoisomerization to isothiocyanate can be a precursor to crosslinking, especially in the presence of suitable reactants. The crosslinking of polymers upon UV irradiation is a key principle behind their use as negative-type photoresists. kpi.ua While the provided results mention photocrosslinking in the context of thiocyanate ions quenching the process in other polymer systems, the direct photocrosslinking of poly(this compound) itself is a plausible phenomenon, especially at higher irradiation energies which can lead to other photochemical reactions besides isomerization. acs.org

Regioselective Reactions and Functionalization Strategies

The bifunctional nature of this compound (VBT), possessing both a polymerizable vinyl group and a reactive thiocyanate moiety, presents unique opportunities for regioselective reactions and targeted functionalization. The distinct reactivity of these two groups allows for selective chemical transformations on either the monomer or the resulting polymer, enabling the synthesis of advanced materials with tailored properties.

A primary strategy for the functionalization of VBT and its polymers revolves around the photo-induced isomerization of the benzyl thiocyanate group (-SCN) into the highly reactive benzyl isothiocyanate group (-NCS). acs.orgresearchgate.net This transformation is a key step, as the isothiocyanate group is significantly more susceptible to nucleophilic attack, particularly by primary amines, than its thiocyanate precursor. This regioselective activation provides a powerful tool for chemical modification and surface patterning. researchgate.netacs.org

Research has demonstrated that upon irradiation with UV light, typically at a wavelength of 254 nm, the thiocyanate group in VBT and its polymers undergoes a clean isomerization to the isothiocyanate group. researchgate.netacs.org Kinetic studies on thin films of related compounds, such as trimethoxy[4-(thiocyanatomethyl)phenyl]silane (Si-SCN), have shown that while the thiocyanate is almost quantitatively consumed during UV illumination, the yield of the isothiocyanate is partial, suggesting the formation of other side products or intermediate species. researchgate.net In copolymers like poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), this photoisomerization creates reactive sites along the polymer chain. acs.org

| Reaction | Conditions | Outcome | Reference |

| Photoisomerization | UV Irradiation (λ = 254 nm or 266 nm) | Thiocyanate (-SCN) → Isothiocyanate (-NCS) | acs.orgresearchgate.net |

| Post-modification | Gaseous propylamine | Isothiocyanate + Amine → Thiourea derivative | researchgate.net |

This table summarizes the key regioselective reaction and subsequent functionalization step for VBT and its analogues.

The photogenerated isothiocyanate group is a versatile handle for further functionalization. Its high reactivity towards amine groups to form stable thiourea linkages is widely exploited. acs.orgresearchgate.net For example, after UV-induced isomerization in a copolymer of VBT and styrene (B11656) (PST-co-VBT), exposure to gaseous amines leads to the formation of thiourea derivatives on the polymer surface. acs.org This post-polymerization modification strategy is highly efficient for creating functional surfaces.

This reactivity has been harnessed for applications in biotechnology, such as the creation of biochips. acs.org Photosensitive PST-co-VBT copolymers have been used as a matrix for the immobilization of DNA and proteins. The immobilization capacity was found to be directly related to the UV energy density used for the photoactivation step, reaching approximately 80% at an energy density of 450 mJ cm⁻² (at a wavelength of 254 nm). acs.org This demonstrates a controllable method for covalently binding NH₂-terminated oligonucleotides and other biomolecules to a polymer surface. acs.org

| Parameter | Value | Application | Reference |

| Activating Wavelength (λex) | 254 nm | Photoactivation of PST-co-VBT films | acs.org |

| UV Energy Density | 450 mJ cm⁻² | DNA & Protein Immobilization | acs.org |

| Immobilization Capacity | ~80% | Biochip Surfaces | acs.org |

This table presents detailed research findings on the functionalization of PST-co-VBT for biochip applications.

This two-step functionalization process—photoactivation followed by reaction with an amine—allows for spatial control. By using lithographic techniques, it is possible to pattern thin films of VBT-containing polymers, selectively creating reactive regions that can then be functionalized. researchgate.net For instance, irradiating a PST-co-VBT film through a mask generates a latent image of highly reactive isothiocyanate groups, which can then be developed by treatment with an amine to create a patterned surface of thiourea derivatives. acs.org

Functional Materials and Nanostructure Fabrication

Photosensitive Polymer Systems for Micro- and Nanofabrication

Polymers derived from 4-vinylbenzyl thiocyanate (B1210189), such as poly(4-vinylbenzyl thiocyanate) (PVBT) and its copolymers, are at the forefront of photosensitive materials research. researchgate.net Their utility stems from a photo-induced isomerization of the pendant thiocyanate (–SCN) group to the isothiocyanate (–NCS) group upon exposure to deep UV radiation. researchgate.netfree.fr This irreversible transformation fundamentally alters the chemical structure and, consequently, the physical properties of the polymer, providing a powerful tool for fabricating micro- and nanostructures. free.fr

A significant consequence of the SCN-to-NCS photoisomerization is a substantial change in the polymer's refractive index. uni-marburg.de This property is critical for creating optical components like waveguides and gratings directly within a polymer film. Upon irradiation with UV light (typically λ < 300 nm), the refractive index of polymers containing this compound increases significantly. free.fraip.org For instance, films of pure poly(this compound) (PVBT) have shown an increase in refractive index (n_D) from 1.629 to 1.660, which represents a change (Δn) of +0.031. researchgate.netresearchgate.net Similarly, a copolymer of styrene (B11656) and this compound (PST-co-VBT) exhibits an increase from 1.616 to 1.630. researchgate.net This photo-induced refractive index change of approximately +0.02 to +0.03 is substantial enough for the fabrication of various optical devices. aip.org

The process offers a high degree of spatial control, as the refractive index is altered only in the illuminated regions. This allows for the direct "writing" of optical patterns into the polymer film. spiedigitallibrary.org Further chemical modification of the newly formed isothiocyanate groups, for example, by exposure to gaseous amines to form thiourea (B124793) derivatives, can induce additional changes in the refractive index, offering a second level of control over the material's optical properties. researchgate.net

| Polymer | Initial Refractive Index (n_D) | Final Refractive Index (n_D) | Change in Refractive Index (Δn) | Reference |

| Poly(this compound) (PVBT) | 1.629 | 1.660 | +0.031 | researchgate.netresearchgate.net |

| Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | 1.616 | 1.630 | +0.014 | researchgate.net |

| PST-co-VBT | - | - | ~+0.02 | aip.org |

Beyond modulating the refractive index, polymers based on this compound can be used to fabricate surface relief gratings (SRGs)—periodic topographical structures on the film surface. researchgate.netacs.org These gratings are essential components in devices like DFB lasers and optical sensors. researchgate.net Two primary methods are employed for their fabrication:

Direct Laser Ablation: Using higher intensity laser irradiation during photolithography, material can be directly ablated from the polymer surface. researchgate.netacs.org For a styrene copolymer of this compound (PST-co-VBT), laser pulses with energies of 7 mJ cm⁻² at a wavelength of 266 nm have been used to directly produce surface relief gratings with modulation depths of around 30 nm. researchgate.netacs.org

Photolithography and Post-Modification: A more subtle approach involves a two-step process. First, a refractive index grating is created using lower intensity laser irradiation (e.g., 4 mJ cm⁻² at 266 nm) to induce the SCN to NCS isomerization in a periodic pattern. researchgate.netacs.org Subsequently, the film is exposed to a reactive gas, such as a gaseous amine. researchgate.netacs.org The isothiocyanate groups formed in the irradiated regions selectively react with the amine to form thiourea derivatives. researchgate.netfree.fr This chemical addition leads to a localized increase in volume, transforming the underlying refractive index pattern into a physical surface relief grating. researchgate.netacs.org This method allows for the creation of gratings with modulation depths up to 70 nm and can even be used to achieve a doubling of the grating frequency under specific conditions. aip.orgacs.org

These fabrication techniques demonstrate the versatility of thiocyanate-based polymers as dual-tone imaging systems, where both refractive index patterns and surface topographies can be precisely engineered. researchgate.net

The photo-induced refractive index modulation in thiocyanate-containing polymers makes them excellent materials for holographic recording. researchgate.netaip.org Holography relies on recording the interference pattern created by two or more coherent light beams. In polymers like PST-co-VBT, this interference pattern is stored as a corresponding pattern of high and low refractive index regions, forming a phase hologram. aip.orgresearchgate.net

These materials are employed as the recording medium for creating optical interference patterns with periods of less than one micrometer. researchgate.netacs.org The process typically involves deep-ultraviolet lithography (λ < 300 nm) to write the grating structures. aip.org The resulting gratings, which are essentially recorded holograms, can be stabilized and further modified through selective chemical reactions, such as the amine-gas treatment mentioned previously. aip.org This capability to permanently and precisely record interference patterns is the foundational step for building more complex optical devices, including the laser resonators discussed in the following section. researchgate.netoptica.org

Fabrication of Surface Relief Gratings via Photolithography and Post-Modification

Organic Laser Development

The ability to easily fabricate high-quality gratings in polymers containing this compound has been leveraged for the development of organic solid-state lasers. These gratings act as optical resonators, providing the necessary feedback for laser action in a compact, integrated format. researchgate.netoptica.org

A distributed feedback (DFB) laser is a type of laser where the feedback mechanism is distributed throughout the gain medium, rather than being provided by discrete mirrors at the ends of the laser cavity. optica.org In the context of organic lasers, this is achieved by creating a periodic structure, such as a grating, within the laser material. joanneum.at

Polymers like PST-co-VBT are ideal for this application. optica.org The fabrication process involves:

Spin-coating a film of the thiocyanate polymer, which has been doped with a laser dye (the gain medium), onto a substrate. free.fracs.org

Using holographic interference lithography to inscribe a refractive index or surface relief grating directly into the polymer film. free.frjoanneum.at

This inscribed grating acts as the DFB resonator. optica.org When the laser dye is excited by an external pump source (optically pumped), it emits light. Light of a specific wavelength, which satisfies the Bragg condition of the grating, is repeatedly scattered back in phase, providing the feedback needed to achieve laser oscillation. researchgate.net DFB lasers based on these materials have been successfully demonstrated, showcasing the effectiveness of using the photoisomerization of this compound to create integrated laser devices. researchgate.net

A key advantage of DFB lasers built on thiocyanate polymers is the potential for tunable emission wavelengths. free.frjoanneum.at By doping the polymer film with a laser dye such as DCM, optically pumped lasing can be achieved with low pumping thresholds. researchgate.netacs.org For instance, DFB laser action in DCM-doped PST-co-VBT has been observed with a pumping threshold as low as 250 nJ cm⁻² when pumped at 532 nm. researchgate.netacs.org

The emission wavelength of the DFB laser is directly related to the period of the grating. Therefore, by controlling the grating period, the laser output can be tuned. Researchers have demonstrated innovative methods to achieve this:

Mechanical Tuning: An elastomeric copolymer, poly(butadiene-co-(this compound)), was synthesized. joanneum.at After inscribing a DFB grating and blending in a laser dye, the resulting "rubber laser" could be mechanically stretched or compressed. joanneum.at This strain altered the grating period, allowing the laser emission to be continuously and reversibly tuned over a specific wavelength range. joanneum.at

Polarization-Selective Multiplexing: Multiple gratings with different periods and orientations can be inscribed in the same polymer film. optica.orgfree.fr By rotating the polarization of the optical pump beam, it is possible to selectively activate one of the gratings, thereby switching the laser's output to the corresponding wavelength. optica.orgfree.fr This allows for high-speed, all-optical switching between several pre-defined emission wavelengths from a single device. free.fr

These developments highlight the sophisticated level of control over light emission achievable with laser devices based on this compound polymers.

| Device Characteristic | Finding | Reference |

| Laser Type | Distributed Feedback (DFB) | researchgate.netoptica.orgjoanneum.at |

| Host Polymer | Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | free.frresearchgate.netacs.org |

| Gain Medium (Dopant) | DCM (4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran) | free.fracs.org |

| Pumping Threshold | 250 nJ cm⁻² (at λ = 532 nm) | researchgate.netacs.org |

| Emission Wavelength | 632 nm (TE-mode, for a specific second-order grating) | aip.org |

| Tuning Mechanism 1 | Mechanical strain on an elastomeric copolymer | joanneum.at |

| Tuning Mechanism 2 | Pump beam polarization to select from multiple inscribed gratings | optica.orgfree.fr |

Distributed Feedback (DFB) Laser Design utilizing Thiocyanate Polymers

Elastomeric Photopatternable Materials

The compound this compound (VBT) is a key monomer in the development of advanced elastomeric photopatternable materials. researchgate.netresearchgate.netjoanneum.at Its utility stems from the photosensitive nature of the thiocyanate (-SCN) group, which can undergo a UV-light-induced isomerization to the isothiocyanate (-NCS) group. researchgate.netjoanneum.atjoanneum.at This photochemical transformation is the fundamental principle enabling the creation of patterned materials, as it induces a significant change in the local refractive index and chemical reactivity of the polymer. researchgate.netjoanneum.atkunststofftechnik.at

Researchers have successfully synthesized photopatternable elastomers by copolymerizing VBT with monomers such as butadiene. joanneum.atjoanneum.at The resulting copolymer, poly(butadiene-co-(this compound)), retains its elastomeric properties while gaining photosensitivity from the VBT units. joanneum.atjoanneum.at When exposed to UV radiation, the thiocyanate groups within the elastomer matrix convert to isothiocyanate groups. joanneum.at This isomerization alters the material's refractive index, a property that can be harnessed using techniques like interference lithography to fabricate refractive index gratings. joanneum.atjoanneum.atresearchgate.net

Further innovation has been demonstrated by incorporating a laser dye into this photopatternable elastomer. joanneum.atjoanneum.at After creating distributed feedback (DFB) gratings through photopatterning, the material can function as an optically pumped, solid-state laser. researchgate.netjoanneum.at A remarkable feature of this "rubber laser" is that its emission wavelength can be continuously and reversibly tuned by mechanically straining the elastomer. joanneum.atjoanneum.at

Copolymers with styrene, such as poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), have also been extensively studied for photolithographic applications. researchgate.netresearchgate.netacs.org Thin films of these copolymers serve as effective recording materials for optical interference patterns. acs.org Depending on the energy of the UV laser irradiation, different types of structures can be created. Lower intensity irradiation (e.g., 4 mJ cm⁻² at 266 nm) primarily induces the SCN to NCS photoisomerization, resulting in a refractive index grating. acs.org In contrast, higher pulse energies (e.g., 7 mJ cm⁻² at 266 nm) can lead to direct surface relief gratings through laser ablation. acs.org The lithographic properties, such as gel dose (Eg), have been found to depend on the copolymer composition, with reported quantum efficiencies for intermolecular crosslinking ranging from 3.8 · 10⁻³ to 12.3 · 10⁻³. researchgate.net The generated isothiocyanate groups also offer a platform for further chemical modification, such as reacting with gaseous amines to form thiourea derivatives, enabling another method to produce surface relief gratings. researchgate.netacs.org

| Polymer System | UV Wavelength (nm) | Application | Key Finding | Reference |

|---|---|---|---|---|

| Poly(butadiene-co-(this compound)) | Not specified | Tunable Rubber Laser | UV-induced isomerization from -SCN to -NCS changes the refractive index, enabling DFB grating fabrication. The laser's emission is tunable via mechanical strain. | joanneum.atjoanneum.at |

| Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | 266 | Optical Interference Patterning | Low-intensity laser irradiation creates refractive index gratings; high-intensity irradiation creates surface relief gratings via ablation. | acs.org |

| Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | 248 | Photolithography | Gel dose (Eg) for crosslinking was found to be between 6.7 and 262 mJ cm⁻², depending on VBT content in the copolymer. | researchgate.net |

| Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) | 254 | Immobilization of Nanoparticles/DNA | Photogenerated isothiocyanate groups serve as reactive sites for binding amino-functionalized silica (B1680970) nanoparticles and NH₂-terminated oligonucleotides. | researchgate.netkunststofftechnik.atresearchgate.net |

Advanced Composites and Hybrid Materials with Thiocyanate Functionality

This compound serves as a functional monomer in the synthesis of advanced polymer composites, particularly for the tire industry. google.comgoogle.comepo.org It can be incorporated into elastomers like styrene-butadiene rubber (SBR) to create functionalized copolymers. google.comgoogle.com These functionalized polymers are then compounded with reinforcing fillers, such as silica and carbon black, to produce materials with enhanced performance characteristics. google.comepo.org

The primary role of the thiocyanate functionality in these composites is to improve the interaction between the polymer matrix and the filler particles, especially silica. google.comepo.org A strong polymer-filler interaction is crucial for reducing hysteresis, which is the energy dissipated as heat when the material is subjected to cyclic loading. google.com Lower hysteresis in tire tread compounds correlates with lower rolling resistance, leading to improved fuel economy for vehicles. google.com

Patents describe functional styrene-butadiene copolymers that include units derived from this compound alongside other functional monomers like 4-vinylbenzyl chloride and 4-vinylbenzyl bromide. google.comgoogle.com Dynamic tests performed on rubber compounds formulated with these functional polymers and silica have demonstrated a significant reduction in hysteresis. google.comepo.org This improvement in polymer-filler interaction also contributes to superior tensile properties, wear resistance, and wet grip (tan delta at 0°C), which are critical for tire safety and durability. google.comepo.org

The use of this compound in these emulsion-polymerized styrene-butadiene rubbers (ESBR) represents a key strategy for developing high-performance rubber composites for tire treads and other demanding applications like hoses and belts. google.comgoogle.com

| Polymer Matrix | Functional Monomer | Filler | Resulting Improvement | Reference |

|---|---|---|---|---|

| Styrene-Butadiene Copolymer (SBR/ESBR) | This compound | Silica, Carbon Black | Reduced hysteresis (lower rolling resistance), improved polymer-filler interaction. | google.comepo.org |

| Styrene-Butadiene Copolymer | This compound | Silica | Superior tensile property, wear resistance, and wet stopping performance (tan delta at 0°C). | google.comepo.org |

Surface Engineering and Biointerfacial Research

Patterned Surface Modification using Thiocyanate-Functionalized Layers

The ability to create patterned surfaces with specific chemical functionalities is crucial for many advanced materials and devices. Copolymers containing 4-Vinylbenzyl thiocyanate (B1210189), such as poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), are key to this process. acs.orgresearchgate.net Upon exposure to ultraviolet (UV) light, the thiocyanate (-SCN) groups in these polymers undergo a photoisomerization reaction, converting into highly reactive isothiocyanate (-NCS) groups. researchgate.netresearchgate.netkunststofftechnik.at This photochemical transformation allows for the precise spatial control of surface reactivity.

This process enables the creation of patterned surfaces through lithographic techniques. researchgate.netresearchgate.net By selectively exposing areas of the polymer film to UV light through a mask, a pattern of reactive isothiocyanate groups is generated. researchgate.net These activated regions can then be selectively modified by introducing other molecules, such as gaseous amines, which react with the isothiocyanate to form thiourea (B124793) derivatives. researchgate.netacs.org This post-exposure modification can lead to the formation of surface relief gratings, which are micro-structured surfaces with periodic variations in height. acs.org

The key steps in patterned surface modification are:

Synthesis: A photosensitive copolymer, such as PST-co-VBT, is synthesized. researchgate.netresearchgate.net

UV Exposure: The polymer film is exposed to UV light, causing the photoisomerization of thiocyanate to isothiocyanate groups. researchgate.netkunststofftechnik.at

Patterning: Using techniques like optical interference patterns or photomasks, specific areas of the polymer are irradiated, creating a latent image of reactive isothiocyanate groups. researchgate.netacs.org

Post-Modification: The patterned surface is exposed to a secondary reactant, like an amine, to create a stable, functionalized surface. researchgate.netacs.org

This method provides a versatile platform for fabricating functionalized patterned surfaces, which are essential for applications in modern immobilization techniques and for tuning the properties of inorganic surfaces. researchgate.net

Biochip Surface Development for Biomolecule Immobilization

The development of biochips for applications like DNA and protein analysis relies on surfaces that can bind biomolecules with high capacity and minimal non-specific binding. acs.org Polymers incorporating 4-Vinylbenzyl thiocyanate have emerged as a superior material for this purpose. acs.org

The high reactivity of isothiocyanate groups toward amine groups makes them ideal for immobilizing amino-terminated DNA oligonucleotides. acs.org The process involves activating the thiocyanate-functionalized polymer surface with UV light to generate isothiocyanate groups. acs.org Subsequently, DNA molecules with a terminal amine group can be covalently attached to the surface. acs.org This photochemical approach has been shown to be highly effective for the surface patterning of biochips. acs.org

Surfaces made from poly(styrene-co-4-vinylbenzyl thiocyanate) have demonstrated superior performance in terms of signal-to-noise ratio and reproducibility compared to commercial chip surfaces. acs.org The immobilization capacity for DNA is a function of the UV energy density used for photoactivation. acs.org

| UV Energy Density (mJ cm-2) | Immobilization Capacity |

| 450 (at λex = 254 nm) | ~80% |

Table showing the relationship between UV energy density and DNA immobilization capacity on PST-co-VBT surfaces. acs.org

Similar to DNA, proteins can also be effectively immobilized on surfaces functionalized with this compound. acs.org The photogenerated isothiocyanate groups readily react with amine groups present on the surface of proteins, forming stable covalent bonds. acs.org This method offers high immobilization capacity and efficiency. acs.orgthermofisher.com The optimization of parameters such as the printing buffer and the spacer length between the protein and the surface is crucial for achieving maximum fluorescence signals in detection assays. acs.org

The efficiency of biomolecule immobilization is highly dependent on the UV exposure conditions. acs.org The UV energy density directly influences the number of thiocyanate groups that are converted to reactive isothiocyanate groups. acs.org Research has shown that an energy density of 450 mJ cm-2 at a wavelength of 254 nm results in an immobilization capacity of approximately 80%. acs.org The relationship between UV exposure, the specific modification of the oligonucleotide (e.g., the type of linker), and the resulting fluorescence signal has been systematically correlated to optimize the performance of biochips. acs.org

Protein Immobilization Capacity and Efficiency

Selective Immobilization of Nanoparticles on Polymer Surfaces

The photoreactive nature of polymers containing this compound also extends to the selective immobilization of nanoparticles. researchgate.netkunststofftechnik.at This technique is valuable for creating surfaces with tailored optical, electronic, or protective properties.

A copolymer of styrene (B11656) and this compound can be used to immobilize aminofunctionalized silica (B1680970) nanoparticles (SiO2-NP). researchgate.netkunststofftechnik.at The process involves:

UV Irradiation: The polymer surface is irradiated with UV light, generating reactive isothiocyanate groups in the exposed areas. researchgate.netkunststofftechnik.at

Nanoparticle Deposition: The illuminated polymer surface is then immersed in a solution containing the aminofunctionalized silica nanoparticles. researchgate.net

Selective Binding: The nanoparticles selectively bind to the irradiated areas through the formation of thiourea linkages between the isothiocyanate groups on the polymer and the amine groups on the nanoparticles. kunststofftechnik.at

This method allows for the creation of patterned silica structures on the polymer surface on a micrometer scale using photolithographic techniques. kunststofftechnik.at These nanoparticle-covered surfaces have potential applications in creating protective layers and for further functionalization of the immobilized nanoparticles. kunststofftechnik.at

Surface Properties and Wettability Control

The modification of surfaces with this compound-containing polymers can also be used to control surface properties such as wettability. researchgate.net The initial polymer surface has a certain level of hydrophobicity. Upon UV irradiation and the subsequent reaction with amines to form thiourea groups, the polarity of the surface changes, which in turn alters its wettability. researchgate.netresearchgate.net This ability to tune the surface from hydrophobic to more hydrophilic is a key advantage in applications requiring controlled fluid interaction with the surface. mdpi.com The change in refractive index that accompanies the photoisomerization of thiocyanate to isothiocyanate can also be harnessed in the fabrication of optical components like waveguides and gratings. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and monitoring chemical transformations within the molecule.

A key characteristic of 4-Vinylbenzyl thiocyanate (B1210189) is the ability of its thiocyanate (-SCN) group to undergo photoisomerization to an isothiocyanate (-NCS) group upon exposure to ultraviolet (UV) radiation. rsc.orgresearchgate.net This transformation can be effectively monitored using FTIR spectroscopy by observing the characteristic vibrational bands of these two functional groups. rsc.orgresearchgate.net

The thiocyanate group exhibits a sharp and strong absorption band corresponding to the asymmetric stretching vibration of the -S-C≡N bond, typically appearing in the range of 2140-2160 cm⁻¹. researchgate.net For instance, a related compound, (benzyl thiocyanate)chromium tricarbonyl, shows a distinct SCN peak at 2140 cm⁻¹. researchgate.net Another source indicates a characteristic absorption for a thiocyanate compound at 2156.6 cm⁻¹. rsc.org

Upon UV irradiation, this peak diminishes, and a new, broader absorption band emerges, which is characteristic of the isothiocyanate (-N=C=S) group. researchgate.net This NCS stretching vibration typically appears in the 2040-2140 cm⁻¹ region. rsc.org This photo-induced isomerization is critical for applications where the generation of a reactive isothiocyanate group on a surface is desired, for example, in the creation of functional polymer films for bio-immobilization or surface patterning. rsc.orgacs.org

Table 1: Characteristic FTIR Absorption Bands for SCN/NCS Isomerization

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Thiocyanate (-SCN) | Asymmetric stretch | 2140 - 2160 | researchgate.net |

| Isothiocyanate (-NCS) | Asymmetric stretch | 2040 - 2140 | rsc.org |

Note: The exact peak positions can vary slightly depending on the chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of both the 4-Vinylbenzyl thiocyanate monomer and its resulting polymers.

¹H NMR and ¹³C NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For the this compound monomer, the ¹H NMR spectrum is expected to show distinct signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm), the aromatic protons (around 7.0-7.5 ppm), and the benzylic protons of the -CH₂SCN group. rsc.orgrsc.org The ¹³C NMR spectrum would correspondingly show signals for the vinyl carbons, aromatic carbons, the benzylic carbon, and the thiocyanate carbon (typically around 110-115 ppm). rsc.orgchemicalbook.com

In the case of poly(this compound), the NMR spectra would show significant changes. The sharp signals of the vinyl group protons and carbons in the monomer spectrum would be replaced by broad signals corresponding to the polymer backbone (-CH-CH₂-) in the aliphatic region of the spectrum. researchgate.net The signals for the aromatic and benzylic protons and carbons would remain, although they may also broaden. researchgate.net NMR is also a crucial tool for confirming the successful synthesis and purity of the polymer. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound Monomer

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl (-CH=CH ₂) | ~5.2 | Doublet |

| Vinyl (-CH =CH₂) | ~5.7 | Doublet |

| Vinyl (-CH =CH₂) | ~6.7 | Doublet of doublets |

| Aromatic (Ar-H) | ~7.3-7.4 | Multiplet |

| Benzylic (-CH ₂SCN) | ~4.1 | Singlet |

Note: These are predicted values based on structurally similar compounds and may vary in experimental conditions.

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound Monomer

| Carbon | Expected Chemical Shift (ppm) |

| C H₂=CH- | ~115 |

| CH₂=C H- | ~136 |

| Aromatic (Ar-C) | ~126-138 |

| Benzylic (-C H₂SCN) | ~35 |

| Thiocyanate (-SC N) | ~112 |

Note: These are predicted values based on structurally similar compounds and may vary in experimental conditions.

Molecular Weight and Polydispersity Analysis

The physical and mechanical properties of polymers are highly dependent on their molecular weight and the distribution of chain lengths.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of polymers like poly(this compound). rsc.org GPC separates polymer chains based on their hydrodynamic volume in solution, with larger chains eluting first. acs.org The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.org

The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse polymer with all chains having the same length, while higher values indicate a broader distribution. For polymers synthesized by free-radical polymerization, PDI values are typically greater than 1.5. For instance, a polymer of the structurally similar 4-vinylbenzyl azide (B81097) was found to have an Mn of 12,538 g/mol and a PDI of 1.5. rsc.org Similarly, poly(vinylbenzyl chloride) has been reported with a PDI of 2.1. ukm.my

Table 4: Representative GPC Data for a Structurally Similar Polymer (Poly(4-vinylbenzyl azide))

| Parameter | Value | Reference |

| Number-Average Molecular Weight (Mn) | 12,538 g/mol | rsc.org |

| Weight-Average Molecular Weight (Mw) | 18,807 g/mol (calculated) | rsc.org |

| Polydispersity Index (PDI) | 1.5 | rsc.org |

Note: This data is for a closely related polymer and serves as a representative example.

Microscopic and Surface Topography Investigations

Microscopy techniques are employed to visualize the surface morphology and topography of films prepared from poly(this compound) and its copolymers, which is particularly relevant for applications involving surface modifications. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can provide high-resolution images of the polymer surface. ias.ac.incovalentmetrology.comnih.gov

AFM can be used to obtain three-dimensional topographical images and to quantify surface roughness parameters such as the root mean square roughness (Rq) and the arithmetic average height (Ra). nih.gov This is important for understanding how the polymer forms films and how its surface properties can be tailored. For example, studies on related polymer films have used AFM to characterize their surface morphology, revealing features from flat surfaces to more complex, phase-separated structures in polymer blends. covalentmetrology.comjpn.org SEM provides complementary information on surface texture and can be used to visualize larger surface areas. ias.ac.in For instance, SEM images of a graft copolymer based on poly(vinylbenzyl chloride) revealed a continuous but rough surface morphology. ias.ac.in The ability to create surface relief gratings on copolymers of this compound also highlights the importance of these microscopic characterization methods. researchgate.net

Atomic Force Microscopy (AFM) for Surface Relief Structures

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a sample's surface by scanning it with a sharp tip. psu.edu It is particularly useful for characterizing the surface morphology and roughness of polymer films. psu.edunih.gov In the context of materials derived from this compound, AFM is employed to visualize surface relief structures that can be generated through photolithographic processes.

For instance, copolymers of styrene (B11656) and this compound (PST-co-VBT) have been used as a recording material for optical interference patterns. researchgate.net Laser irradiation of these films can lead to the formation of surface relief gratings. researchgate.net Specifically, low-intensity laser irradiation induces a photoisomerization of the thiocyanate (SCN) group to an isothiocyanate (NCS) group, creating refractive index gratings. researchgate.net Subsequent treatment with gaseous amines results in the formation of thiourea (B124793) derivatives, leading to the creation of surface relief gratings. researchgate.net Higher pulse energies can directly produce these gratings through laser ablation. researchgate.net

Friction Force Microscopy (FFM), a variant of AFM, can distinguish between different chemical terminations on a surface, such as the thiocyanate (SCN) and isothiocyanate (NCS) groups, by measuring the lateral forces (friction) between the AFM tip and the sample. arxiv.org This capability is crucial for analyzing the results of the photoisomerization reaction on the surface. arxiv.org

X-ray Based Characterization of Thin Films

X-ray techniques are indispensable for the non-destructive analysis of thin films, providing data on thickness, density, roughness, and elemental composition.

X-ray Reflectivity (XRR) is a non-destructive analytical method used to determine the thickness, density, and surface roughness of thin films and coatings. measurlabs.com The technique involves directing a beam of X-rays at a shallow angle to the surface and measuring the intensity of the reflected X-rays. rigaku.com Oscillations in the reflectivity curve, known as Kiessig fringes, are used to calculate the film thickness. rigaku.comresearchgate.net XRR is applicable to both single-layer and multilayer structures and can be used for crystalline and amorphous materials. measurlabs.comrigaku.com The thickness of films ranging from a few nanometers to several hundred nanometers can be reliably measured. measurlabs.comuc.edu

For multilayer systems, XRR can provide information on the thickness and density of individual layers, as well as the roughness of the interfaces. measurlabs.com The technique's accuracy is highest for films with a thickness between 1 and 150 nm and a surface roughness of less than 5 nm. measurlabs.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top 1-10 nanometers of a material's surface. malvernpanalytical.comwikipedia.orgthermofisher.com The method works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. malvernpanalytical.com

XPS is a powerful tool for analyzing polymers and modified surfaces. wikipedia.org It can identify the elements present on the surface and provide information about their chemical bonding environment. wikipedia.orgcarleton.edu For example, in studies involving the photoisomerization of poly(this compound) films, XPS can be used to confirm the conversion of thiocyanate (SCN) groups to isothiocyanate (NCS) groups by analyzing the characteristic binding energies of the nitrogen and sulfur elements. carleton.edurms-foundation.ch This allows for a quantitative assessment of the chemical changes occurring at the surface upon UV irradiation.

| Element | Binding Energy (eV) Information |

| Carbon (C 1s) | Can distinguish between C-C/C-H, C-O, and C(=O)O bonds. rms-foundation.ch |

| Nitrogen (N 1s) | Can differentiate between thiocyanate (SCN) and isothiocyanate (NCS) groups. |

| Sulfur (S 2p) | Can differentiate between thiocyanate (SCN) and isothiocyanate (NCS) groups. |

| Oxygen (O 1s) | Can indicate the presence of oxidation or surface contaminants. rms-foundation.ch |

Table 1: Example of Information Obtainable from XPS for Polymers

X-ray Reflectivity (XRR) for Film Thickness Determination

UV-Visible Spectroscopy for Photoreaction Monitoring and Optical Property Assessment

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample. technologynetworks.com It is widely used to monitor chemical reactions and characterize the optical properties of materials. technologynetworks.comrsc.org

In the study of this compound-containing polymers, UV-Vis spectroscopy is essential for monitoring the photoisomerization reaction from thiocyanate (SCN) to isothiocyanate (NCS) upon UV irradiation. researchgate.net The change in the electronic structure of the molecule during this transformation leads to a change in the UV-Vis absorption spectrum. oecd.orgoecd.org By tracking the changes in absorbance at specific wavelengths over time, the kinetics of the photoreaction can be determined.

Furthermore, UV-Vis spectroscopy is used to assess the optical properties of the resulting polymer films, such as their refractive index. For instance, the refractive index of poly(this compound) (PVBT) films was found to increase after UV irradiation due to the photoisomerization. researchgate.net

| Polymer | Refractive Index (nD) Before Irradiation | Refractive Index (nD) After Irradiation (λ = 254 nm) |

| Poly(this compound) (PVBT) | 1.629 | 1.660 |

| Copolymer of styrene and this compound (PST-co-VBT) | 1.616 | 1.630 |

Table 2: Refractive Index Changes in Polymers upon UV Irradiation researchgate.net

Electrochemical Characterization of Modified Surfaces

Electrochemical techniques are used to study the properties of modified surfaces, particularly their behavior in electrochemical cells. repositorioinstitucional.mx These methods are relevant when polymers of this compound are used to create functionalized surfaces for applications such as biosensors. acs.org

Cyclic voltammetry (CV) is a common electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. parksystems.com For surfaces modified with photoactivated this compound polymers, CV can be used to characterize the electrochemical behavior of immobilized biomolecules. The generation of isothiocyanate groups on the surface allows for the covalent attachment of amine-terminated molecules, and the electrochemical properties of these modified surfaces can be investigated. acs.orgusra.edu

Thermal Analysis (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of materials. 6-napse.comabo.fi

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgtorontech.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. wikipedia.org This information is crucial for understanding the processing and operational limits of polymers derived from this compound. DSC can reveal how the polymer's structure, such as the presence of different functional groups or crosslinking, affects its thermal behavior. torontech.comyoutube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com TGA provides information about the thermal stability and decomposition temperature of materials. matestlabs.com For polymers of this compound, TGA can be used to assess their stability and to study the effects of modifications, such as the formation of thiourea derivatives, on their thermal degradation profile. researchgate.net For example, TGA has shown that brominated derivatives can have decomposition temperatures exceeding 250°C.

| Thermal Analysis Technique | Property Measured | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Heat flow | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc) wikipedia.org |

| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperature, composition matestlabs.com |

Table 3: Overview of Thermal Analysis Techniques

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. journalirjpac.comnih.gov DFT calculations, often using functionals like B3LYP, are employed to determine global and local reactivity descriptors which predict the stability and reactive sites of molecules. journalirjpac.com The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide a detailed understanding of molecular characteristics. journalirjpac.com

The benzyl (B1604629) thiocyanate (B1210189) group is known to be photoreactive, undergoing an irreversible photoisomerization to the corresponding isothiocyanate upon UV irradiation. researchgate.net This photochemical transformation from the thiocyanate (-SCN) to the isothiocyanate (-NCS) group is a key feature of VBT and its polymers. researchgate.netresearchgate.net Experimental studies on poly(4-vinylbenzyl thiocyanate) (PVBT) and its copolymers confirm that irradiation with UV light (e.g., 254 nm or 266 nm) induces this SCN to NCS isomerization. researchgate.netresearchgate.net

Theoretical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are essential for modeling the pathways of such photochemical reactions. nih.govmdpi.com These calculations can elucidate the mechanism, including the characterization of transition states and conical intersections that govern the radiationless decay pathways from the excited state back to the ground state. nih.gov While specific DFT studies modeling the complete photoisomerization pathway for the VBT monomer are not extensively documented in the provided literature, the mechanism is understood to proceed through an excited state. For related benzylthio compounds, DFT analysis has been used to understand photo-isomerization reactions, revealing the dominant molecular changes. researchgate.net The process involves the absorption of a photon, leading to an excited state where the energy barrier for isomerization is significantly lowered, facilitating the rearrangement from the S-bonded thiocyanate to the N-bonded isothiocyanate. researchgate.netsci-hub.strsc.org

| Parameter | Description | Relevance to this compound |

| Initial State | This compound (-CH₂-SCN) | The thermodynamically stable ground state isomer. rsc.org |

| Irradiation | UV light (e.g., 254 nm, 266 nm) | Provides the energy to access the excited state. researchgate.netresearchgate.net |

| Excited State | Electronically excited molecule | A transient state where bond rearrangement is facilitated. |

| Isomerization | SCN group rearranges to NCS group | The core photochemical process. |

| Final State | 4-Vinylbenzyl isothiocyanate (-CH₂-NCS) | The product of the photoisomerization. researchgate.net |

DFT calculations are widely used to study the adsorption mechanisms of molecules on various surfaces, providing insights into binding energies, optimized adsorption structures, and electronic interactions. researchgate.netcam.ac.ukmdpi.comrsc.org These computational studies can analyze charge density differences, density of states (DOS), and work function changes to elucidate the nature of the surface-adsorbate interaction. cam.ac.uk

For molecules related to VBT, DFT has been employed to understand their adsorption behavior. For instance, a combined theoretical and experimental study on poly(4-vinylbenzyl 2-hydroxyethyl) sulfide, a polymer with a similar backbone, used DFT to determine the adsorption and chelation mechanism with metal ions like Hg(II) and Pb(II). acs.orgresearchgate.net Similarly, DFT calculations have been used to investigate the adsorption of other vinyl and aromatic molecules on surfaces such as silver, iron, and hematite. researchgate.netcam.ac.ukmdpi.com These studies show that interactions can range from weak van der Waals forces and physisorption to stronger chemisorption involving π-bonding or the formation of covalent bonds. researchgate.netmdpi.com

In the context of VBT's photo-product, 4-vinylbenzyl isothiocyanate, theoretical calculations have suggested that the adsorption of the isothiocyanate group (-NCS) onto a silicon surface involves the interaction of the N and C atoms, forming a stable four-membered ring at the interface. researchgate.net For the VBT monomer itself, DFT modeling would likely predict that adsorption on metal surfaces could occur via π-π interactions between the molecule's aromatic ring and the surface. mdpi.comnih.gov

| Interacting Species | Surface | Primary Interaction Mechanism (Predicted) | DFT Insights |

| This compound | Metal Surface (e.g., Iron, Silver) | π-bonding between the aromatic ring and the surface. mdpi.com | Adsorption energy, stable geometries, charge transfer. cam.ac.uk |

| This compound | Graphene | π-π dispersive interactions. nih.gov | Thermodynamic parameters (ΔG, ΔH), HOMO-LUMO analysis. ajgreenchem.com |

| Poly(4-vinylbenzyl) derivatives | Metal Ions in solution | Chelation/Coordination via sulfur or other functional groups. acs.orgresearchgate.net | Binding energies, charge transfer, orbital contributions. acs.org |

| 4-Vinylbenzyl isothiocyanate | Silicon | Formation of Si-N and Si-C bonds. researchgate.net | Optimized adsorption structure, stability of surface complex. researchgate.net |

Modeling Photoisomerization Pathways

Kinetic Modeling of Photochemical Processes

Kinetic modeling is used to describe the rates of chemical reactions. For photochemical processes, such as the isomerization of VBT, kinetic models can help quantify the reaction rate as a function of factors like light intensity and reactant concentration. escholarship.org Experimental investigations on thin films of related benzyl thiocyanate compounds have used Fourier transform infrared (FTIR) spectroscopy to follow the kinetics of the SCN to NCS isomerization. researchgate.net These studies show that while the thiocyanate is almost completely consumed during UV illumination, the yield of the isothiocyanate product can be partial, suggesting competing reaction pathways or equilibria. researchgate.net

Kinetic models for such photoreactions can range from simple first-order reversible models to more complex multi-state models that account for intermediate species. escholarship.org These models often use systems of differential equations to describe the concentration changes of the reactant, product, and any intermediates over time. The rate constants in these models can be determined by fitting the model's predictions to experimental data. escholarship.org For complex photochemical reactions, kinetic trajectory simulations can also be employed to follow the paths of individual ions or molecules.

Simulation of Polymerization Kinetics and Chain Growth

The simulation of polymerization is a critical tool for predicting polymer properties like molecular weight, polydispersity, and microstructure based on reaction conditions. numberanalytics.com Software packages such as PREDICI and Aspen Polymers, as well as techniques like Monte Carlo simulations, are used to model the complex kinetics of polymerization. kbc.globalmdpi.comaspentech.com These simulations can handle various reaction types, including radical polymerization, which is relevant for a vinyl monomer like VBT. kbc.globalaspentech.com

A kinetic model for the free-radical polymerization of VBT would include several key steps:

Initiation: Formation of initial radical species.

Propagation: Addition of monomer units to the growing polymer chain radical.

Termination: Combination or disproportionation of two radical chains to form a stable polymer.

Chain Transfer: Transfer of the radical to a monomer, solvent, or chain transfer agent, which terminates one chain and starts another.

Simulations allow for the investigation of how parameters like initiator concentration, monomer concentration, and temperature affect the rate of polymerization and the final properties of the resulting poly(this compound). numberanalytics.combeilstein-journals.org While specific simulation studies for VBT are not detailed in the provided search results, the established methodologies for vinyl monomers are directly applicable. numberanalytics.comkbc.globalaspentech.com

Theoretical Prediction of Optical and Electronic Properties

Theoretical methods are instrumental in predicting and understanding the optical and electronic properties of molecules. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a standard and reliable method for calculating excited-state properties, including electronic absorption spectra, which is crucial for understanding the photo-reactivity of VBT. unesp.brresearchgate.netmdpi.com

DFT calculations can predict key electronic properties: journalirjpac.com

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitation energy and chemical reactivity. nih.govarxiv.org

Ionization Potential and Electron Affinity: The energies required to remove or add an electron, respectively. chemrevlett.com

Global Reactivity Descriptors: Properties like electronegativity, chemical hardness, and electrophilicity, which are calculated from HOMO and LUMO energies. journalirjpac.comchemrevlett.com

For VBT and its polymer, the most significant optical property change is the shift in the refractive index upon photoisomerization from the thiocyanate to the isothiocyanate form. researchgate.netresearchgate.net For instance, the refractive index (n_D) of a poly(this compound) film was observed to increase from 1.629 to 1.660 after UV irradiation. researchgate.netresearchgate.net TD-DFT calculations can be used to simulate the absorption spectra of both the SCN and NCS isomers, helping to explain such changes in optical properties. unesp.brmdpi.com These calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

| Property | Theoretical Method | Predicted Information |

| Electronic Structure | DFT | HOMO/LUMO energies, energy gap, electron density distribution. journalirjpac.comarxiv.org |

| Reactivity Descriptors | DFT | Chemical potential, hardness, electrophilicity index. journalirjpac.comajgreenchem.com |

| Absorption Spectrum | TD-DFT | Excitation energies (absorption wavelengths), oscillator strengths. researchgate.netmdpi.com |

| Refractive Index | (Informed by TD-DFT) | Changes in refractive index can be correlated with changes in the calculated absorption spectrum and polarizability upon isomerization. researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel Thiocyanate-Functionalized Monomers

The synthesis of 4-vinylbenzyl thiocyanate (B1210189) has laid the groundwork for a new class of functional polymers. researchgate.netresearchgate.netresearchgate.net A significant future direction involves the creation of novel monomers that build upon this basic structure to introduce additional functionalities or to tailor polymer properties for specific applications. Research efforts are anticipated to focus on several key areas:

Multi-functional Monomers: Future synthesis could focus on incorporating other reactive groups into the VBT structure. For instance, creating monomers that contain both a thiocyanate group and another polymerizable moiety or a group with specific chemical reactivity could lead to polymers with highly complex architectures and capabilities.

Bio-derived Monomers: Drawing inspiration from sustainable chemistry, researchers are exploring the derivatization of natural products like D-xylose with potassium thiocyanate to create versatile, bio-derived monomers. rsc.org This approach, using non-toxic reagents under mild conditions, opens a pathway to functional carbohydrate polymers with a broad spectrum of properties. rsc.org

Systematic Derivatization: The development of monomers based on different core structures, such as polynorbornene functionalized with benzyl (B1604629) thiocyanate groups, demonstrates the potential for diversification. researchgate.net Future work will likely involve the synthesis and polymerization of a wider range of thiocyanate-containing monomers, including those based on different aromatic or aliphatic backbones, to create a library of polymers with tunable characteristics. For example, new triazine-based monomers have been developed to produce high-refractive-index poly(phenylene sulfide)s. acs.org

New Synthetic Protocols: The development of general, efficient protocols for synthesizing thiocyanate-containing compounds is crucial. mdpi.com Recent methods, such as using potassium thiocyanate (KSCN) with a copper catalyst to thiocyanate quinoline (B57606) derivatives, showcase pathways to new functional molecules that can be further developed into monomers. mdpi.com

Integration of 4-Vinylbenzyl Thiocyanate Polymers in Hybrid and Composite Materials

The integration of PVBT and its copolymers into hybrid and composite materials is a promising avenue for creating materials with enhanced or entirely new properties. The reactive nature of the thiocyanate and its isomer, the isothiocyanate group, allows for strong interfacial bonding with various fillers and matrices.

Future research is expected to explore:

Nanocomposites: A key area of development is the use of copolymers like poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) for the patterned immobilization of nanoparticles. kunststofftechnik.at Upon UV irradiation, the thiocyanate groups isomerize to isothiocyanate, which can then react with amino-functionalized silica (B1680970) nanoparticles to form stable thiourea (B124793) linkages. kunststofftechnik.atresearchgate.net This technique allows for the creation of patterned silica structures on a polymer surface, which could serve as protective layers or platforms for further functionalization. kunststofftechnik.atresearchgate.net

Enhanced Performance Materials: The development of lightweight, efficient radiation-shielding materials is a critical area of research. mdpi.com Following the trend of embedding functional particles like bismuth trioxide or boron carbide (B4C) into polymer matrices such as PMMA or PEEK, PVBT could serve as a novel matrix material. mdpi.com Its aromatic structure provides inherent radiation resistance, and the thiocyanate group offers a potential site for cross-linking or interaction with fillers, possibly enhancing shielding performance.

Functional Hybrid Films: Hybrid films combining polymers and inorganic or organometallic components are being studied for applications like organic solar cells. frontiersin.org PVBT could be integrated into such systems, for example, with graphene-modified organotin complexes, to create novel hole transport layers with tailored optical and electronic properties. frontiersin.org

Cellulose-Based Composites: Researchers are developing composite systems using cellulose (B213188) nanofibers (CNFs) and fillers like boron nitride nanosheets (BNNS) for applications requiring high thermal conductivity. frontiersin.org The principles of creating well-dispersed, highly-ordered composites could be applied to PVBT, potentially blending it with CNFs or other bio-derived materials to create sustainable, high-performance composites.

Advanced Lithographic Techniques for High-Resolution Patterning

The photosensitivity of the benzyl thiocyanate group, which isomerizes to benzyl isothiocyanate under UV light, makes PVBT and its copolymers excellent candidates for advanced lithographic applications. researchgate.net This photo-induced transformation alters the polymer's refractive index and chemical reactivity, enabling the fabrication of micro- and nano-scale patterns. researchgate.netresearchgate.net

Key future directions include:

High-Resolution Resists: Copolymers such as poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT) have been investigated as negative-tone photoresists for deep UV lithography. researchgate.net The gel dose required for crosslinking is dependent on the monomer composition, indicating that the material's sensitivity can be tuned. researchgate.net Future work will likely focus on optimizing these copolymers to achieve higher resolution and sensitivity for next-generation microelectronics fabrication.

Dual-Tone Imaging Systems: The photoisomerization from thiocyanate to isothiocyanate can be followed by a post-modification step, for instance, by reacting the isothiocyanate with gaseous amines to form thiourea derivatives. researchgate.net This two-step process can induce further changes in refractive index and film thickness, allowing for the creation of complex patterns. researchgate.net This dual-tone capability, where one wavelength of light creates a refractive index pattern and a subsequent chemical treatment creates a surface relief pattern, offers advanced control over the final structure. researchgate.netresearchgate.net

Direct Laser Writing and Holography: The significant change in refractive index upon UV irradiation makes PVBT suitable for fabricating optical elements like volume gratings and waveguides. researchgate.netspiedigitallibrary.org Using techniques like laser interference lithography, researchers have created refractive index and surface relief gratings in PST-co-VBT films for applications such as distributed feedback (DFB) lasers. researchgate.net Future research will aim to refine these processes for creating more complex photonic integrated circuits and optical data storage media. researchgate.netspiedigitallibrary.org